molecular formula C20H23NO2S B2647946 (E)-N-(2-methoxy-2-(o-tolyl)ethyl)-3-(4-(methylthio)phenyl)acrylamide CAS No. 1798409-69-4

(E)-N-(2-methoxy-2-(o-tolyl)ethyl)-3-(4-(methylthio)phenyl)acrylamide

Cat. No.: B2647946
CAS No.: 1798409-69-4
M. Wt: 341.47
InChI Key: KTHZRHZTMSWSRV-JLHYYAGUSA-N
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Description

(E)-N-(2-methoxy-2-(o-tolyl)ethyl)-3-(4-(methylthio)phenyl)acrylamide is a synthetic acrylamide derivative of significant interest in early-stage pharmacological and biochemical research. Acrylamide-based compounds are a prominent area of study in medicinal chemistry, often investigated for their potential to interact with various biological targets . Recent research into structurally complex acrylamides has highlighted their utility in developing novel therapeutic agents, with some derivatives demonstrating targeted antibiotic activity . The specific structure of this compound, featuring a (methylthio)phenyl group and a methoxy-substituted tolyl ethyl chain, suggests potential for investigation as a modulator of key cellular signaling pathways. Researchers are exploring such molecules for their possible effects on enzyme function, including kinase inhibition, or for their cytotoxic properties against specific cell lines, a research direction common to other heterocyclic compounds in oncology drug discovery . Its mechanism of action is not defined and must be empirically established through targeted assays. This compound is intended for use in hit-to-lead optimization studies, structure-activity relationship (SAR) analysis, and in vitro screening programs to further characterize its research value.

Properties

IUPAC Name

(E)-N-[2-methoxy-2-(2-methylphenyl)ethyl]-3-(4-methylsulfanylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO2S/c1-15-6-4-5-7-18(15)19(23-2)14-21-20(22)13-10-16-8-11-17(24-3)12-9-16/h4-13,19H,14H2,1-3H3,(H,21,22)/b13-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTHZRHZTMSWSRV-JLHYYAGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(CNC(=O)C=CC2=CC=C(C=C2)SC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1C(CNC(=O)/C=C/C2=CC=C(C=C2)SC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-N-(2-methoxy-2-(o-tolyl)ethyl)-3-(4-(methylthio)phenyl)acrylamide is a synthetic compound belonging to the acrylamide class, which has garnered interest due to its potential biological activities. This article reviews its biological activity, synthesis, and possible applications based on current literature.

Chemical Structure and Properties

The compound has the following molecular formula: C20H23NO2S, with a molecular weight of 341.47 g/mol. Its structure features an acrylamide moiety, which is known for various biological activities including antimicrobial and insecticidal properties.

Antimicrobial Properties

Acrylamide derivatives have been studied extensively for their antimicrobial effects. Although specific data on this compound is limited, similar compounds have demonstrated effectiveness against a range of bacteria and fungi. The presence of the acrylamide group suggests that this compound may exhibit comparable antimicrobial activity, warranting further investigation into its efficacy against specific pathogens .

Insecticidal Potential

Research indicates that certain acrylamide derivatives possess insecticidal properties. The structural features of this compound, particularly the aromatic rings and the acrylamide group, suggest potential for similar activity. Future studies could explore its effectiveness as an insecticide in agricultural applications .

The exact mechanism of action for this compound remains undocumented. However, compounds in this class typically interact with biological targets such as enzymes or receptors, potentially inhibiting their function or altering signaling pathways. Understanding these interactions will be crucial for elucidating the compound's biological effects .

Research Findings and Case Studies

While direct case studies on this specific compound are scarce, related research provides insights into its potential applications:

  • Antitumor Activity : Some acrylamide derivatives have shown promise in cancer therapy by inhibiting specific kinases involved in tumor growth. For instance, benzamide derivatives have been reported to exhibit antitumor effects in clinical settings .
  • Inhibition Studies : A study on structurally similar compounds indicated significant inhibition of Gα12-stimulated SRE.L activity in prostate cancer cells, suggesting that this compound could be explored for similar antitumor properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ in substituent groups, stereochemistry, and backbone modifications. Below is a comparative analysis based on synthesis, physicochemical properties, and bioactivity.

Structural Modifications and Substituent Effects

Compound Name Substituent Variations Key Structural Features
(E)-N-(2-Methoxy-2-(o-tolyl)ethyl)-3-(4-(methylthio)phenyl)acrylamide Methoxy (ethyl chain), o-tolyl (ethyl chain), 4-(methylthio)phenyl (acrylamide) High lipophilicity due to methylthio and o-tolyl groups; enhanced stability from methoxy group .
(E)-3-(4-Aminophenyl)-N-(4-methoxyphenyl)acrylamide () 4-Aminophenyl (acrylamide), 4-methoxyphenyl (amide) Polar amino group increases solubility but reduces membrane permeability compared to methylthio derivatives .
(Z)-3-(4-Chlorophenyl)-N-propylacrylamide () 4-Chlorophenyl (acrylamide), n-propyl (amide) Chlorine enhances electronegativity but may reduce metabolic stability .
2-(4-Iodophenyl)-3-(methylthio)-N-(2-(trifluoromethoxy)phenyl)propanamide (3s, ) Methylthio (propanamide), trifluoromethoxy (amide) Trifluoromethoxy improves bioavailability; iodine increases molecular weight .
(E)-N-((Tetrahydro-2H-pyran-2-yl)oxy)-3-(o-tolyl)acrylamide (5d, ) o-Tolyl (acrylamide), tetrahydropyranyloxy (amide) Pyranyloxy group enhances solubility but introduces steric hindrance .

Physicochemical Properties

Property Target Compound (E)-3-(4-Aminophenyl)-N-(4-methoxyphenyl)acrylamide 3s () 5d ()
Melting Point (°C) Not reported 145–147 153–155 83.8
Solubility (LogS)* Moderate High (polar groups) Low (CF3 group) Moderate
Molecular Weight ~370 g/mol ~298 g/mol ~437 g/mol ~305 g/mol
Key Functional Groups Methoxy, methylthio, o-tolyl Amino, methoxy Methylthio, CF3 o-Tolyl, pyranyl

*Solubility inferred from substituent polarity and experimental data .

Research Findings and Implications

Methylthio vs. Methoxy : Methylthio groups enhance lipophilicity and antimicrobial activity but may reduce solubility. Methoxy groups improve stability but require polar backbones for bioavailability .

Stereochemistry : (E)-isomers generally show higher bioactivity than (Z)-isomers due to optimal spatial alignment with target proteins .

Ortho-Substituents : The o-tolyl group in the target compound likely enhances steric shielding, prolonging metabolic half-life compared to para-substituted analogs .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing (E)-N-(2-methoxy-2-(o-tolyl)ethyl)-3-(4-(methylthio)phenyl)acrylamide?

  • Methodological Answer : The compound can be synthesized via a multi-step protocol involving α-bromoacrylic acid activation using EDCI in ice-cooled DMF, followed by coupling with the amine precursor. Solvent systems like ethyl acetate/petroleum ether mixtures are critical for purification via column chromatography. Reaction optimization includes monitoring by TLC and adjusting molar ratios of reagents (e.g., 1:1.2 for amine:acid) to improve yields . Post-synthesis, purity is confirmed using 1H^1H-NMR and 13C^{13}C-NMR, with chemical shifts (e.g., δ 7.2–6.8 ppm for aromatic protons) and coupling constants (e.g., J=15.6HzJ = 15.6 \, \text{Hz} for the trans-alkene) serving as structural markers .

Q. How can researchers confirm the stereochemical configuration (E/Z) of the acrylamide moiety?

  • Methodological Answer : The E-configuration is confirmed via 1H^1H-NMR coupling constants (J=1516HzJ = 15–16 \, \text{Hz}) between the α and β protons of the acrylamide double bond. For ambiguous cases, NOESY experiments or X-ray crystallography (e.g., monoclinic P21/cP2_1/c space group with β=113.74\beta = 113.74^\circ) provide definitive structural validation .

Q. What safety protocols are essential during synthesis and handling?

  • Methodological Answer : Use fume hoods to avoid inhalation of volatile solvents (e.g., DMF, dichloromethane). Personal protective equipment (PPE), including nitrile gloves and safety goggles, is mandatory. Spills should be neutralized with inert adsorbents (e.g., vermiculite) and disposed via authorized chemical waste facilities .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data during characterization?

  • Methodological Answer : Cross-validation using complementary techniques is critical. For example:

  • Mass spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]+^+ at 346.38 m/z) and isotopic patterns.
  • UV-Vis spectroscopy : Identify absorbance maxima (e.g., 280–320 nm for conjugated systems) to detect impurities.
  • Elemental analysis : Compare experimental vs. calculated C/H/N/S percentages (e.g., ±0.3% tolerance) .
    • If contradictions persist, recrystallization in ethanol/water mixtures or preparative HPLC can isolate pure fractions for re-analysis .

Q. What strategies optimize reaction yields in large-scale synthesis?

  • Methodological Answer : Key variables include:

  • Catalyst selection : EDCI/HOBt systems reduce racemization in amide bond formation.
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
  • Temperature control : Maintaining 0–5°C during acid activation minimizes side reactions.
    • Pilot studies using Design of Experiments (DoE) can identify optimal conditions (e.g., 85% yield at 1.5:1 reagent ratio) .

Q. How can computational modeling predict biological activity or binding affinity?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) with target proteins (e.g., kinases) assesses binding modes. QSAR models correlate electronic parameters (e.g., Hammett σ values for substituents) with IC50_{50} data. DFT calculations (e.g., B3LYP/6-31G*) predict reactivity of the methylthio group in metabolic pathways .

Data Contradiction Analysis

Q. How to address conflicting bioactivity results in anti-cancer assays?

  • Methodological Answer :

  • Dose-response curves : Ensure consistency in IC50_{50} measurements (e.g., 48-hour MTT assays vs. 72-hour SRB assays).
  • Cell line variability : Test across multiple lines (e.g., MCF-7 vs. HepG2) to rule out tissue-specific effects.
  • Metabolic stability : Check for compound degradation in culture media via LC-MS at 24/48-hour intervals .

Experimental Design

Q. What in vitro assays are suitable for evaluating antioxidant potential?

  • Methodological Answer :

  • DPPH radical scavenging : Monitor absorbance decay at 517 nm (IC50_{50} < 50 µM indicates high activity).
  • Nitric oxide (NO) scavenging : Quantify nitrite inhibition using Griess reagent (e.g., 60–80% inhibition at 100 µM).
  • Control comparisons : Use ascorbic acid or Trolox as reference antioxidants .

Structural and Stability Studies

Q. How does the methylthio substituent influence chemical stability?

  • Methodological Answer : The methylthio group (-SMe) is susceptible to oxidation (e.g., to sulfoxide or sulfone). Accelerated stability studies in H2 _2O2_2-containing buffers (pH 7.4, 37°C) monitor degradation via HPLC. Antioxidant co-formulations (e.g., BHT) can mitigate oxidation .

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